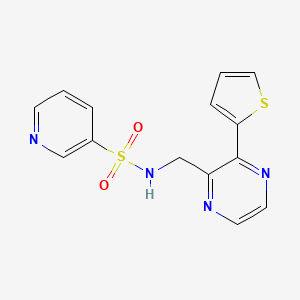

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide

Description

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyrazine core substituted with a thiophene ring at the 3-position and a pyridine-sulfonamide moiety at the methyl-linked position. Sulfonamides are historically significant for their antimicrobial properties, though modern derivatives are explored for diverse biological activities, including enzyme inhibition and fluorescence applications .

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S2/c19-22(20,11-3-1-5-15-9-11)18-10-12-14(17-7-6-16-12)13-4-2-8-21-13/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXBXGYNVNZKKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with thiophene-2-carboxylic acid, followed by sulfonation and subsequent coupling with pyridine-3-sulfonyl chloride. The reaction conditions often require the use of catalysts such as TiCl4 and solvents like DMF or DMSO to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural features and properties of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide with related sulfonamides:

Key Observations :

- Thiophene vs. Methoxy Groups : The thiophene substituent in the target compound may enhance lipophilicity and π-π interactions compared to methoxy-containing analogs like sulfapyrazinemethoxine. This could improve membrane permeability but reduce aqueous solubility .

- Pyrazine vs.

- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via sulfonylation of amine intermediates, suggesting the target compound could be prepared similarly using pyridine-3-sulfonyl chloride and a thiophene-pyrazine methylamine precursor .

Crystallographic and Validation Methods

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

- Molecular Formula: CHNOS

- Molecular Weight: 332.4 g/mol

- CAS Number: 2034613-91-5

The compound features a pyridine sulfonamide moiety linked to a pyrazine ring that is further substituted with a thiophene group, which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Studies

-

Antibacterial Activity:

- The compound demonstrated significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentrations (MICs) were reported as low as 0.22 to 0.25 µg/mL for its most active derivatives, indicating potent antibacterial properties .

- Antifungal Activity:

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication:

- DNA Gyrase Inhibition: The compound has been shown to inhibit DNA gyrase with an IC50 value of approximately 31.64 µM, which is critical for bacterial DNA supercoiling and replication .

- Dihydrofolate Reductase (DHFR) Inhibition: It also acts as an inhibitor of DHFR, with an IC50 value ranging from 0.52 to 2.67 µM, further contributing to its antimicrobial effects .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of the compound against clinical isolates. The results indicated that:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 13 | 0.25 | Escherichia coli |

| 4a | 6 | Candida albicans |

These findings suggest that the compound's derivatives possess significant potential for development into therapeutic agents against resistant strains of bacteria and fungi .

Synergistic Effects

In another study, the combination of this compound with Ciprofloxacin showed reduced MICs, indicating a synergistic effect that could enhance treatment outcomes for infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.